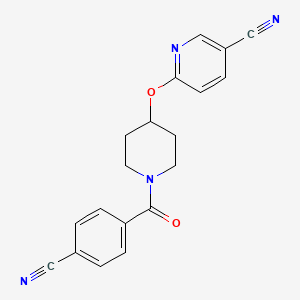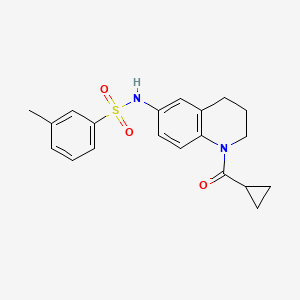
6-((1-(4-Cyanobenzoyl)piperidin-4-yl)oxy)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((1-(4-Cyanobenzoyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic organic compound with the molecular formula C19H16N4O2 It features a piperidine ring substituted with a 4-cyanobenzoyl group and a nicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1-(4-Cyanobenzoyl)piperidin-4-yl)oxy)nicotinonitrile typically involves a multi-step process:
Formation of the Piperidine Intermediate: The piperidine ring is first synthesized through a series of reactions, starting from commercially available precursors.
Introduction of the 4-Cyanobenzoyl Group: The piperidine intermediate is then reacted with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine to form the 4-cyanobenzoyl piperidine derivative.
Coupling with Nicotinonitrile: The final step involves the coupling of the 4-cyanobenzoyl piperidine derivative with nicotinonitrile using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-((1-(4-Cyanobenzoyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile and benzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-((1-(4-Cyanobenzoyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(4-Cyanobenzyl)piperidine: Similar structure but lacks the nicotinonitrile moiety.
4-Cyanobenzoyl chloride: Used as a precursor in the synthesis of the target compound.
Nicotinonitrile: Another precursor used in the synthesis.
Uniqueness
6-((1-(4-Cyanobenzoyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to the combination of the piperidine ring, 4-cyanobenzoyl group, and nicotinonitrile moiety. This unique structure imparts specific chemical and biological properties that are not found in the individual components or similar compounds.
Properties
IUPAC Name |
6-[1-(4-cyanobenzoyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c20-11-14-1-4-16(5-2-14)19(24)23-9-7-17(8-10-23)25-18-6-3-15(12-21)13-22-18/h1-6,13,17H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIXBVYSLOTAJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2766731.png)
![5-[(2,4-dichlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2766733.png)

![[6-(1,1-Difluoroethyl)pyridin-2-yl]methanol](/img/structure/B2766736.png)

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2766741.png)

![Methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide](/img/structure/B2766744.png)
![Methyl 3-[(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamoyl]propanoate](/img/structure/B2766745.png)
![N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]FURAN-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2766746.png)
![4-(diethylsulfamoyl)-N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2766747.png)
![2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2766748.png)
![3-tert-butyl-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea](/img/structure/B2766749.png)

